![molecular formula C10H15NO3S B2559393 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one CAS No. 2172020-51-6](/img/structure/B2559393.png)
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one
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Overview
Description
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one: is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C10H15NO3S
- Molecular Weight: 229.30 g/mol
- CAS Number: 2172020-51-6
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: Can be reduced to thiazolidines.
- Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents
Reaction Type | Reagents Used |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Alkyl halides, acyl chlorides |
Chemistry
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one serves as a valuable building block for synthesizing more complex thiazole derivatives. Its diethoxy group allows for further chemical modifications, enhancing its utility in synthetic chemistry.
Biology
Research has investigated the compound's potential antimicrobial, antifungal, and antiviral properties. The thiazole moiety is known for its biological activity, making this compound a candidate for further exploration in pharmacological studies.
Medicine
The compound is being explored for its potential therapeutic uses:
- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Properties: Investigations are ongoing to assess its efficacy in reducing inflammation.
- Neuroprotective Effects: The compound shows promise in protecting neural cells from damage.
Industry
In industrial applications, this compound is utilized in developing dyes and pigments. Its ability to accelerate chemical reactions also makes it valuable in various industrial processes.
Molecular Targets
The compound interacts with enzymes and receptors within biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Pathways Involved
Research indicates that it may affect:
- Oxidative Stress Pathways
- Inflammatory Pathways
- Cell Signaling Pathways related to proliferation and apoptosis
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity Research : Investigations into its effects on cancer cell lines revealed selective cytotoxicity, suggesting a possible role in cancer treatment strategies.
- Inflammation Modulation : Research indicated that the compound could modulate inflammatory responses in vitro, paving the way for further studies on its anti-inflammatory capabilities.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness: 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its diethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications in scientific research and industry .
Biological Activity
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C10H15NO3S
- Molecular Weight : 229.30 g/mol
- CAS Number : 2172020-51-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may influence:
- Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Modulation of pathways related to oxidative stress and inflammation.
- Apoptosis : Induction or inhibition of programmed cell death.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The specific antimicrobial activity of this compound has been evaluated through in vitro assays.
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound. It has been shown to affect cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 10 | |
MCF7 | 15 |
Case Studies
Several case studies highlight the biological significance of thiazole derivatives:
-
Study on Acetylcholinesterase Inhibition :
- A series of thiazole compounds were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The study found that compounds with structural similarities to this compound exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antifungal Activity Assessment :
Properties
IUPAC Name |
2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-13-10(14-5-2)8(12)9-11-7(3)6-15-9/h6,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYWCGAXFFEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=NC(=CS1)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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